molecular formula C19H18N6O3 B10981820 N-{3-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide

N-{3-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide

Cat. No.: B10981820
M. Wt: 378.4 g/mol
InChI Key: AKSLXWUDOYMNHU-UHFFFAOYSA-N
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Description

N-{3-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)AMINO]-3-OXOPROPYL}-2-PYRAZINECARBOXAMIDE is a complex organic compound that features a quinazoline core, a pyrazine ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)AMINO]-3-OXOPROPYL}-2-PYRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyrazine ring is then introduced through a series of condensation reactions. The final step involves the coupling of the cyclopropyl group to the quinazoline-pyrazine intermediate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining consistency and reducing waste .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)AMINO]-3-OXOPROPYL}-2-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its reactivity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of substituents onto the pyrazine or quinazoline rings .

Scientific Research Applications

N-{3-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)AMINO]-3-OXOPROPYL}-2-PYRAZINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interactions with biological macromolecules are of interest for understanding its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{3-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)AMINO]-3-OXOPROPYL}-2-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it might inhibit a key enzyme involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)AMINO]-3-OXOPROPYL}-2-PYRAZINECARBOXAMIDE is unique due to its specific combination of a quinazoline core, pyrazine ring, and cyclopropyl group.

Properties

Molecular Formula

C19H18N6O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[3-[(3-cyclopropyl-4-oxoquinazolin-6-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H18N6O3/c26-17(5-6-22-18(27)16-10-20-7-8-21-16)24-12-1-4-15-14(9-12)19(28)25(11-23-15)13-2-3-13/h1,4,7-11,13H,2-3,5-6H2,(H,22,27)(H,24,26)

InChI Key

AKSLXWUDOYMNHU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C(C2=O)C=C(C=C3)NC(=O)CCNC(=O)C4=NC=CN=C4

Origin of Product

United States

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